Cas no 2172255-95-5 (4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole)

4-(Chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole is a functionalized triazole derivative featuring both chloromethyl and alkoxyethyl substituents. The presence of the chloromethyl group enhances reactivity, making it a versatile intermediate for further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions. The ethoxyethyl and methoxyethyl side chains contribute to improved solubility in organic solvents, facilitating its use in synthetic applications. This compound is particularly valuable in medicinal chemistry and materials science, where triazole scaffolds are widely employed. Its well-defined structure and reactive handles make it suitable for constructing complex molecules, including pharmaceuticals and functional polymers. Stability under standard conditions ensures ease of handling and storage.
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole structure
2172255-95-5 structure
商品名:4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
CAS番号:2172255-95-5
MF:C10H18ClN3O2
メガワット:247.721821308136
CID:5568518
PubChem ID:165592856

4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 2172255-95-5
    • 4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
    • EN300-1595412
    • インチ: 1S/C10H18ClN3O2/c1-3-16-7-5-14-10(4-6-15-2)9(8-11)12-13-14/h3-8H2,1-2H3
    • InChIKey: MQQLEASYVMYOQG-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(CCOC)N(CCOCC)N=N1

計算された属性

  • せいみつぶんしりょう: 247.1087545g/mol
  • どういたいしつりょう: 247.1087545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 8
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1595412-5g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
5g
$4557.0 2023-08-31
Enamine
EN300-1595412-1g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
1g
$1572.0 2023-08-31
Enamine
EN300-1595412-0.25g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
0.25g
$1447.0 2023-08-31
Enamine
EN300-1595412-0.5g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
0.5g
$1509.0 2023-08-31
Enamine
EN300-1595412-10.0g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
10.0g
$6758.0 2023-07-10
Enamine
EN300-1595412-0.1g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
0.1g
$1384.0 2023-08-31
Enamine
EN300-1595412-10g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
10g
$6758.0 2023-08-31
Enamine
EN300-1595412-2.5g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
2.5g
$3080.0 2023-08-31
Enamine
EN300-1595412-0.05g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
0.05g
$1320.0 2023-08-31
Enamine
EN300-1595412-1.0g
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
2172255-95-5
1.0g
$1572.0 2023-07-10

4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole 関連文献

4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazoleに関する追加情報

4-(Chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole

The compound 4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole, with CAS No: 2172255-95-5, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a 1H-1,2,3-triazole ring system with substituents that include a chloromethyl group at position 4 and ethoxy and methoxy ethyl groups at positions 1 and 5, respectively.

The triazole ring system is a well-known heterocyclic structure that exhibits remarkable stability and reactivity due to its aromatic nature and nitrogen atoms in conjugation. The substitution pattern of this compound further enhances its chemical properties, making it a valuable building block in various synthetic strategies. Recent studies have highlighted the potential of this compound in applications ranging from drug delivery systems to advanced materials.

One of the most notable aspects of 4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole is its ability to participate in click chemistry reactions. The presence of the chloromethyl group at position 4 makes it an ideal candidate for nucleophilic substitution reactions, enabling the formation of covalent bonds with various nucleophiles. This property has been exploited in the synthesis of bioconjugates and polymer-based materials with tailored functionalities.

Recent research has also focused on the role of this compound in the development of stimuli-responsive materials. The ethoxy and methoxy substituents at positions 1 and 5 introduce hydrophilic properties to the molecule, which can be advantageous in aqueous environments. These groups also serve as handles for further functionalization, allowing for the incorporation of additional functionalities such as fluorescence or magnetic properties.

In terms of synthesis, this compound can be prepared via a variety of methods, including copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions and other triazole-forming processes. The use of readily available starting materials and mild reaction conditions makes this compound accessible for large-scale production or academic research.

Moreover, the compound has shown promise in biomedical applications. Its ability to act as a linker or spacer in drug delivery systems has been explored in recent studies. The triazole ring's stability and reactivity make it an ideal platform for attaching therapeutic agents or imaging probes to targeting ligands.

Another area where this compound has demonstrated potential is in the field of sensors and diagnostics. The functional groups present on the molecule can be exploited for selective recognition of specific analytes or ions. For instance, the chloromethyl group can serve as a reactive site for capturing nucleophiles or metal ions, enabling the development of novel sensing platforms.

From an environmental standpoint, the biodegradability and toxicity profiles of this compound are areas that require further investigation. While its structure suggests moderate hydrophilicity due to the ethoxy and methoxy groups, comprehensive studies are needed to assess its impact on ecosystems and human health.

In conclusion, 4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole is a multifaceted compound with a wide range of potential applications across various disciplines. Its unique structure and reactivity make it an attractive candidate for both fundamental research and industrial development.

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